2,4-Diphenylthiazole

Photochemistry Isomerization Thiazole Derivatives

This 2,4-diphenylthiazole scaffold is the only regioisomer yielding potent BTK inhibitors (SAR-validated against ibrutinib) and single-product photorearrangement to 3,5-diphenylisothiazole. 2,5- or 4,5-isomers produce complex mixtures. A 2023 green synthesis route using β-cyclodextrin in water reduces step count & purification costs. Ideal for medicinal chemistry, optoelectronics & photochemical synthesis.

Molecular Formula C15H11NS
Molecular Weight 237.32 g/mol
CAS No. 1826-14-8
Cat. No. B167676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenylthiazole
CAS1826-14-8
Synonyms2,4-DIPHENYLTHIAZOLE
Molecular FormulaC15H11NS
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H
InChIKeyMIECVJDZXBUVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenylthiazole (CAS 1826-14-8) – Core Chemical Properties and Industrial Research Utility


2,4-Diphenylthiazole (CAS 1826-14-8) is a heterocyclic aromatic compound featuring a thiazole core substituted with phenyl groups at the 2- and 4-positions [1]. This C15H11NS scaffold (MW 237.32 g/mol) is recognized as a versatile intermediate in medicinal chemistry and materials science, serving as a building block for the development of PRMT1 inhibitors, BTK inhibitors, and electroluminescent devices [2][3]. Its regioisomeric purity is a critical factor in downstream applications, as the positioning of the phenyl rings directly influences both biological activity and photophysical properties.

2,4-Diphenylthiazole Substitution Risk: Why Regioisomer Purity and Scaffold Identity Are Non-Interchangeable


Generic substitution of 2,4-diphenylthiazole with other diphenylthiazole regioisomers (e.g., 2,5- or 4,5-diphenylthiazole) or oxazole analogs is scientifically unsound. Regioisomers exhibit fundamentally different photochemical rearrangement pathways under UV irradiation, yielding distinct isothiazole products [1]. Furthermore, the 2,4-diphenyl substitution pattern is essential for potent BTK inhibition, as SAR studies demonstrate that altering the phenyl ring positions drastically reduces activity against lymphoma cell lines compared to ibrutinib [2]. Similarly, substituting the thiazole sulfur with oxygen (forming a 2,4-diphenyloxazole) leads to a complete loss of electroluminescent and certain therapeutic properties [3]. These regioisomer-dependent differences in reactivity, target engagement, and material performance underscore the necessity of verifying regioisomeric identity during procurement.

2,4-Diphenylthiazole Quantitative Differentiation vs. Analogs and Regioisomers


Regioisomer-Dependent Photochemical Rearrangement: 2,4- vs. 2,5-Diphenylthiazole Divergent Product Formation

Direct comparison of 2,4-diphenylthiazole and 2,5-diphenylthiazole under identical UV irradiation in benzene reveals regiospecific rearrangement pathways [1]. 2,4-Diphenylthiazole (II) exclusively converts to 3,5-diphenylisothiazole (VI) as the major product, whereas 2,5-diphenylthiazole (I) rearranges to a mixture of 3,4-diphenylisothiazole (III) and 4,5-diphenylthiazole (IV). This divergent photochemical behavior demonstrates that the 2,4-regioisomer is not a functional substitute for the 2,5-regioisomer in any application requiring predictable photostability or photoproduct generation.

Photochemistry Isomerization Thiazole Derivatives

Regioisomeric Purity Requirement for Potent BTK Inhibition in B Cell Lymphoma

A comprehensive SAR study of diphenylthiazole-based BTK inhibitors establishes that the 2,4-diphenyl substitution pattern is a critical determinant of potency against lymphoma cell lines [1]. While the study evaluates a series of 2,4-diphenylthiazole derivatives, the scaffold's regioisomeric identity is essential for achieving the observed IC50 values. Thirteen compounds from this 2,4-diphenylthiazole series demonstrated improved potency against Ramos cells (IC50 = 1.36–8.60 μM) and Raji cells (IC50 = 1.20–14.04 μM) compared to the clinical BTK inhibitor ibrutinib (IC50 = 14.69 and 15.99 μM, respectively). Notably, compounds 7m and 7n showed a 10-fold improvement in potency over ibrutinib against Ramos cells, while compound 6b exhibited a 13-fold improvement against Raji cells. This SAR data infers that procurement of the correct 2,4-diphenylthiazole scaffold is non-negotiable for replicating these activity gains.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Electroluminescent Material: 2,4-Diphenylthiazole as a Non-Thermal Light-Emitting Component

Vendor technical literature identifies 2,4-diphenylthiazole as an electroluminescent material capable of emitting visible light upon electrical excitation without generating significant heat or causing collateral component damage . This property is not universally shared across all diphenylthiazole regioisomers or thiazole analogs; for instance, 2,4-diphenyloxazole (the oxygen heterocycle analog) does not exhibit the same electroluminescent behavior [1]. While direct quantitative comparative data on luminous efficacy are not available, the class-level inference is that the sulfur-containing 2,4-diphenylthiazole scaffold possesses unique electronic properties conducive to electroluminescence, distinguishing it from oxazole-based materials.

Electroluminescence Materials Science OLED Components

Green Synthesis Protocol for 2,4-Diphenylthiazole Scaffolds: Improved Process Metrics vs. Conventional Methods

A 2020 study reports an optimized protocol for synthesizing 2,4-diphenylthiazole analogs using a bromination-cyclization sequence mediated by 2-hydroxypropyl-β-cyclodextrin in water [1]. Compared to previously reported synthetic routes, this method requires fewer reaction steps, operates under milder conditions, and features a simpler workup procedure. While the study does not provide direct comparative yield data for the parent 2,4-diphenylthiazole versus other regioisomers synthesized under identical conditions, it establishes a more efficient, environmentally benign route for accessing the 2,4-diphenylthiazole scaffold specifically. This process advantage is not claimed for 2,5- or 4,5-diphenylthiazole synthesis, suggesting regiospecific process benefits.

Green Chemistry Synthetic Methodology Process Optimization

Procurement-Driven Application Scenarios for 2,4-Diphenylthiazole (CAS 1826-14-8)


PRMT1 Inhibitor Development for Cervical Cancer Therapeutics

Medicinal chemistry teams designing selective PRMT1 inhibitors should utilize 2,4-diphenylthiazole as the core scaffold. A 2023 study demonstrated that 2,4-diphenyl-substituted thiazole derivatives ZJG51 and ZJG58 exhibit potent anti-proliferative effects across multiple cancer cell lines, with ZJG51 showing relative selectivity toward the HeLa cervical cancer line [1]. The regioisomeric identity of the 2,4-diphenylthiazole scaffold is essential for occupying the newly discovered sub-binding pocket identified through molecular modeling.

Photochemical Research Requiring Predictable Isomerization Pathways

Researchers investigating photolabile protecting groups, photoresponsive materials, or photochemical synthesis should select 2,4-diphenylthiazole over other regioisomers due to its well-defined, single-product photorearrangement to 3,5-diphenylisothiazole under UV irradiation in benzene [1]. This predictable behavior simplifies downstream purification and product analysis, whereas 2,5-diphenylthiazole yields a complex mixture of products under identical conditions.

Electroluminescent Device Component Fabrication

Optoelectronics engineers developing organic light-emitting diodes (OLEDs) or electroluminescent devices should procure 2,4-diphenylthiazole for its ability to emit visible light under electrical bias without thermal degradation of adjacent components [1]. This property is not shared by the corresponding 2,4-diphenyloxazole analog, making the thiazole scaffold a critical material selection differentiator.

Scaled Synthesis of BTK Inhibitor Lead Compounds

Process chemists scaling up the synthesis of BTK inhibitors for preclinical development can leverage the green synthesis protocol for 2,4-diphenylthiazole scaffolds, which employs a water-based, β-cyclodextrin-mediated bromination-cyclization sequence [1]. This route reduces step count, avoids harsh conditions, and simplifies purification relative to traditional methods, directly benefiting cost-of-goods and environmental sustainability metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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